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Compound of Interest

Compound Name:
1-Benzhydrylazetidin-3-yl

methanesulfonate

Cat. No.: B014778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Benzhydrylazetidin-3-yl methanesulfonate is a key synthetic intermediate, primarily

utilized in the development of novel therapeutics targeting the endocannabinoid system. Its

stable yet reactive nature makes it an ideal building block for introducing the 1-

benzhydrylazetidine moiety into drug candidates. This document provides a comprehensive

overview of its chemical properties, synthesis, and its significant role in the synthesis of

monoacylglycerol lipase (MAGL) inhibitors, which are under investigation for a range of

neurological and inflammatory disorders. Detailed experimental protocols for its synthesis and

subsequent use are provided, alongside a summary of its chemical and physical properties.

Chemical and Physical Properties
1-Benzhydrylazetidin-3-yl methanesulfonate, also known as (1-benzhydrylazetidin-3-yl)

methanesulfonate, is a sulfonate ester. The methanesulfonate group is an excellent leaving

group, making this compound a versatile reagent for nucleophilic substitution reactions. The

benzhydryl group contributes to the lipophilicity of molecules incorporating this fragment.
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Property Value Reference

CAS Number 33301-41-6 [1][2]

Molecular Formula C₁₇H₁₉NO₃S [2]

Molecular Weight 317.40 g/mol [2]

Appearance
White to off-white crystalline

solid

Melting Point 111-112 °C

Boiling Point 459.9 °C at 760 mmHg [3]

Purity ≥95% (HPLC) [1]

Storage
Sealed in a dry place at room

temperature
[1]

Synthesis of 1-Benzhydrylazetidin-3-yl
Methanesulfonate
The synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate is typically a two-step

process, starting from benzhydrylamine and epichlorohydrin to form the precursor alcohol, 1-

benzhydrylazetidin-3-ol, which is then mesylated.

Experimental Protocol: Synthesis of 1-
Benzhydrylazetidin-3-ol
This procedure is adapted from a multikilogram-scale synthesis.

Materials:

Benzhydrylamine

Epichlorohydrin

Isopropyl alcohol (IPA)
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Procedure:

A solution of benzhydrylamine in isopropyl alcohol is prepared in a reactor.

Epichlorohydrin is added dropwise to the stirred solution, maintaining the temperature below

30 °C.

The reaction mixture is stirred for approximately 30 hours at 30 °C. The reaction progress is

monitored by HPLC until the starting material (benzhydrylamine) is consumed.

Upon completion, the product, 1-benzhydrylazetidin-3-ol, can be isolated. This process is

high-yielding (around 80%) and can produce a product with high purity (>99%) without the

need for column chromatography.

Experimental Protocol: Mesylation of 1-
Benzhydrylazetidin-3-ol
This procedure describes the conversion of the alcohol to the final methanesulfonate product.

Materials:

1-Benzhydrylazetidin-3-ol

Acetonitrile

Triethylamine

Methanesulfonyl chloride (MsCl)

Water

Procedure:

Charge a reaction flask with 1-benzhydrylazetidin-3-ol, acetonitrile, and triethylamine.

Cool the mixture to -5 °C using an ice-acetone bath.
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Add methanesulfonyl chloride dropwise, ensuring the internal temperature does not exceed

5 °C.

Monitor the reaction by HPLC. The reaction is typically complete within 15 minutes.

Add water to the reaction mixture and stir for 2 hours at room temperature.

Filter the resulting precipitate. The filter cake is washed with water and dried under a vacuum

to yield 1-benzhydrylazetidin-3-yl methanesulfonate. The yield is reported to be

quantitative.

Application in the Synthesis of Monoacylglycerol
Lipase (MAGL) Inhibitors
1-Benzhydrylazetidin-3-yl methanesulfonate is a valuable intermediate in the synthesis of

monoacylglycerol lipase (MAGL) inhibitors. MAGL is a key enzyme in the endocannabinoid

system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).

Inhibition of MAGL leads to increased levels of 2-AG, which can modulate various physiological

processes, making MAGL an attractive therapeutic target for neuroinflammatory and

neurodegenerative diseases, pain, and cancer.[2][4]

Role in Drug Synthesis
The methanesulfonate group on the azetidine ring serves as an excellent leaving group,

allowing for nucleophilic substitution by various nucleophiles, such as amines, to introduce the

1-benzhydrylazetidine scaffold into the target molecule. This is a common strategy in medicinal

chemistry to build molecular complexity.

Experimental Protocol: Synthesis of a MAGL Inhibitor
Intermediate
The following is an example of how 1-benzhydrylazetidin-3-yl methanesulfonate is used in a

nucleophilic substitution reaction, as described in a patent for the synthesis of MAGL inhibitors.

[4]

Materials:
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A suitable amine precursor (e.g., a substituted piperazinone)

1-Benzhydrylazetidin-3-yl methanesulfonate (CAS 33301-41-6)

Solvent (e.g., Ethyl acetate - EtOAc)

Procedure:

The amine precursor is dissolved in a suitable solvent.

1-Benzhydrylazetidin-3-yl methanesulfonate is added to the solution.

The reaction mixture is heated, for example, in a microwave oven at 130 °C for 60 minutes.

After cooling, the reaction mixture is worked up by partitioning between water and ethyl

acetate.

The organic layer is separated, washed, dried, and concentrated.

The crude product is then purified by silica gel chromatography to yield the desired N-

substituted azetidine derivative.

Biological Context: The Endocannabinoid System
and MAGL Inhibition
The endocannabinoid system is a complex cell-signaling system that plays a crucial role in

regulating a wide range of physiological processes. The primary endocannabinoid in the brain,

2-arachidonoylglycerol (2-AG), is hydrolyzed by monoacylglycerol lipase (MAGL). The inhibition

of MAGL increases the levels of 2-AG, which then acts on cannabinoid receptors (CB1 and

CB2), leading to various downstream effects. This mechanism is a promising therapeutic

strategy for several diseases.[4]

Below is a diagram illustrating the simplified signaling pathway involving MAGL and the

therapeutic intervention through its inhibition.
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Endocannabinoid signaling pathway and MAGL inhibition.

Conclusion
1-Benzhydrylazetidin-3-yl methanesulfonate is a valuable and versatile chemical

intermediate. Its primary application lies in the field of medicinal chemistry, particularly in the

synthesis of novel drug candidates that target the endocannabinoid system. The

straightforward synthesis of this compound, coupled with the reactivity of the methanesulfonate

leaving group, allows for the efficient incorporation of the 1-benzhydrylazetidine moiety into a

wide range of molecules. Its role in the development of MAGL inhibitors highlights its

importance for researchers and scientists working on novel therapeutics for neurological and

inflammatory conditions. This guide provides the foundational technical information required for

the effective utilization of this compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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